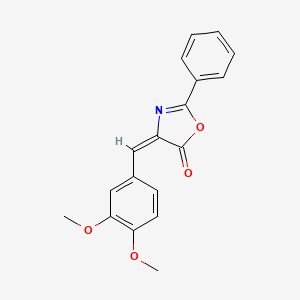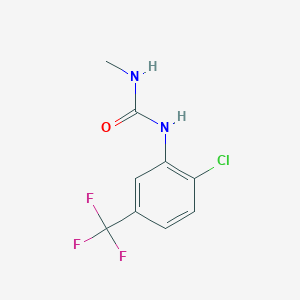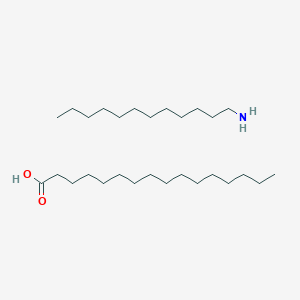
Palmitic acid, dodecylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitic acid, dodecylamine salt is a chemical compound with the molecular formula C28H59NO2. It is a salt formed from the reaction of palmitic acid and dodecylamine. Palmitic acid is a common saturated fatty acid found in animals, plants, and microorganisms, while dodecylamine is a fatty amine. This compound is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palmitic acid, dodecylamine salt can be synthesized through a simple acid-base reaction. The reaction involves mixing palmitic acid with dodecylamine in a suitable solvent, such as ethanol or methanol. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the salt from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic principles as laboratory synthesis but on a larger scale. The reactants are mixed in large reactors, and the product is purified through processes such as filtration, evaporation, and crystallization. The purity and yield of the product are critical factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Palmitic acid, dodecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the salt back to its parent amine and acid.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Produces amides and carboxylic acids.
Reduction: Yields the parent amine and acid.
Substitution: Forms new compounds with different functional groups.
Applications De Recherche Scientifique
Palmitic acid, dodecylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its effects on cellular processes and its role in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of palmitic acid, dodecylamine salt involves its interaction with cellular membranes and proteins. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, it can induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating mitochondrial pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitic acid: A saturated fatty acid with similar structural properties.
Dodecylamine: A fatty amine used in the synthesis of various salts and surfactants.
Stearic acid, dodecylamine salt: Another fatty acid-amine salt with comparable properties.
Uniqueness
Palmitic acid, dodecylamine salt is unique due to its specific combination of a saturated fatty acid and a fatty amine. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
17448-71-4 |
|---|---|
Formule moléculaire |
C28H59NO2 |
Poids moléculaire |
441.8 g/mol |
Nom IUPAC |
dodecan-1-amine;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-2-3-4-5-6-7-8-9-10-11-12-13/h2-15H2,1H3,(H,17,18);2-13H2,1H3 |
Clé InChI |
ZHOZSFBYLLOWOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



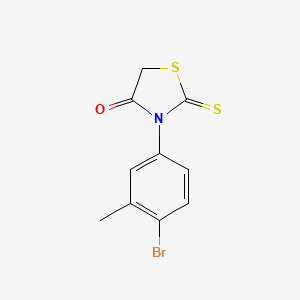
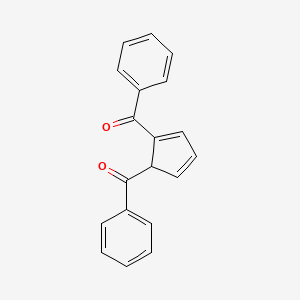
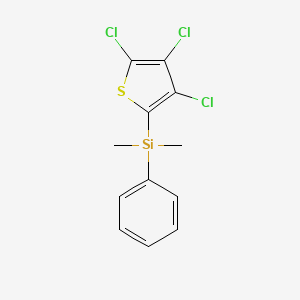

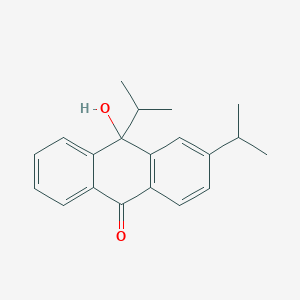
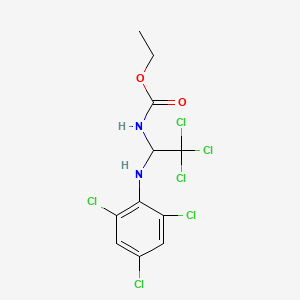
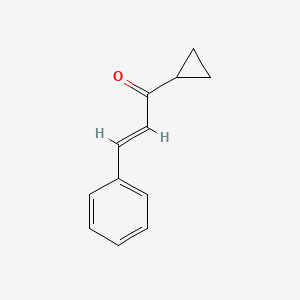
![2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B11958945.png)
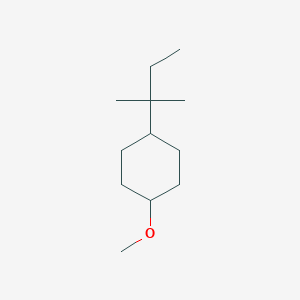
![2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione](/img/structure/B11958951.png)

